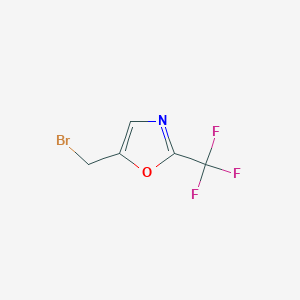![molecular formula C7H6ClNS B13897209 Thieno[3,2-b]pyridine;hydrochloride](/img/structure/B13897209.png)
Thieno[3,2-b]pyridine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-b]pyridine;hydrochloride is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . Thieno[3,2-b]pyridine derivatives have been extensively studied due to their potential therapeutic applications and their ability to interact with various biological targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridine derivatives typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . One common method involves the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4’‘,3’‘,2’‘:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods: Industrial production of thieno[3,2-b]pyridine derivatives often involves multicomponent synthesis strategies. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound . The use of automated synthesis equipment and high-throughput screening techniques further enhances the efficiency of industrial production processes.
Análisis De Reacciones Químicas
Types of Reactions: Thieno[3,2-b]pyridine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of thieno[3,2-b]pyridine derivatives include bases, oxidizing agents, and reducing agents . For example, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base is a typical synthetic route .
Major Products Formed: The major products formed from these reactions include various functionalized thieno[3,2-b]pyridine derivatives, which exhibit a wide range of biological activities . These products are often used as intermediates in the synthesis of more complex compounds with enhanced pharmacological properties.
Aplicaciones Científicas De Investigación
Thieno[3,2-b]pyridine;hydrochloride has numerous scientific research applications across various fields . In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, thieno[3,2-b]pyridine derivatives have shown promise as anticancer, antifungal, anti-inflammatory, and antiviral agents . Additionally, these compounds are used in the development of new drugs and therapeutic agents targeting specific biological pathways .
Mecanismo De Acción
The mechanism of action of thieno[3,2-b]pyridine;hydrochloride involves its interaction with various molecular targets and pathways . For example, some thieno[3,2-b]pyridine derivatives have been reported to inhibit Pim-1 kinase, a protein involved in cell proliferation and survival . By inhibiting this kinase, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Thieno[3,2-b]pyridine;hydrochloride can be compared with other similar compounds, such as thieno[2,3-b]pyridine and thieno[3,4-b]pyridine derivatives . While these compounds share a similar core structure, they differ in their substitution patterns and biological activities . Thieno[3,2-b]pyridine derivatives are unique in their ability to interact with specific molecular targets, making them valuable for the development of targeted therapies .
List of Similar Compounds:- Thieno[2,3-b]pyridine
- Thieno[3,4-b]pyridine
- Thieno[2,3-d]pyrimidine
- Thieno[3,2-d]pyrimidine
Propiedades
Fórmula molecular |
C7H6ClNS |
|---|---|
Peso molecular |
171.65 g/mol |
Nombre IUPAC |
thieno[3,2-b]pyridine;hydrochloride |
InChI |
InChI=1S/C7H5NS.ClH/c1-2-7-6(8-4-1)3-5-9-7;/h1-5H;1H |
Clave InChI |
BKKDXHWNVZSZSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CS2)N=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


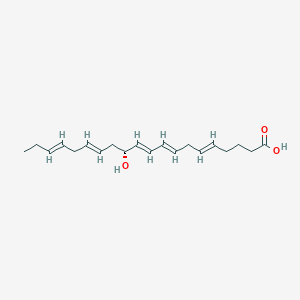
![4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate](/img/structure/B13897130.png)
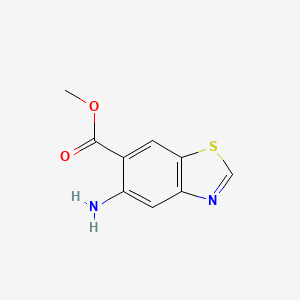
![{4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol](/img/structure/B13897139.png)
![5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B13897141.png)
![2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B13897155.png)
![3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine](/img/structure/B13897163.png)

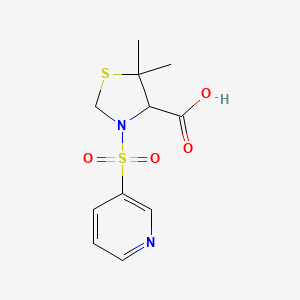
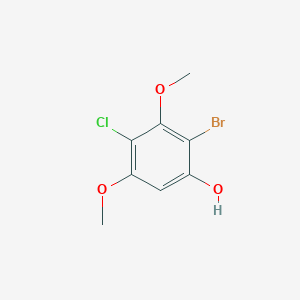
![4-chloro-6-(4-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13897194.png)
![6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13897217.png)
